(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione
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Overview
Description
(1R,2S,5R,6S)-8-oxatricyclo[4300,2,5]nonane-7,9-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione typically involves multiple steps, starting from simpler organic molecules. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R,2S,5R,6S)-8-oxatricyclo[4.3.0.0,2,5]nonane-7,9-dione include:
- (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione
- (1R,2S,5R,6S)-8-thiatriazatricyclo[4.3.0.0,2,5]nonane-7,9-dione
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of an oxygen atom in the ring system. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C8H8O3 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(1R,2S,5R,6S)-8-oxatricyclo[4.3.0.02,5]nonane-7,9-dione |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h3-6H,1-2H2/t3-,4+,5+,6- |
InChI Key |
GHAJIYNDWDOBTP-GUCUJZIJSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O |
Canonical SMILES |
C1CC2C1C3C2C(=O)OC3=O |
Origin of Product |
United States |
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